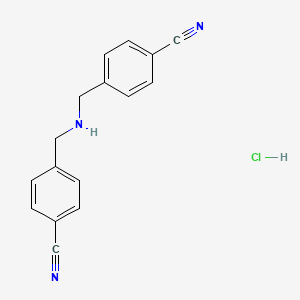

![molecular formula C14H16ClN B1451423 [2-(2-Feniletil)fenil]amina clorhidrato CAS No. 107622-07-1](/img/structure/B1451423.png)

[2-(2-Feniletil)fenil]amina clorhidrato

Descripción general

Descripción

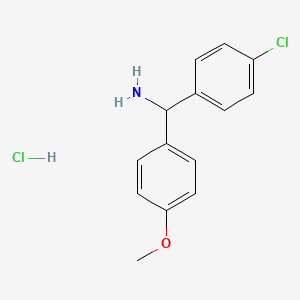

“[2-(2-Phenylethyl)phenyl]amine hydrochloride” is a biochemical used for proteomics research . It is also known as “2-Phenylethylamine hydrochloride” and is a biogenic aromatic amine .

Synthesis Analysis

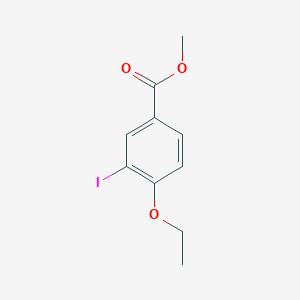

The synthesis of 2-Phenylethylamine involves the reduction of benzyl cyanide with hydrogen over a Raney nickel catalyst and the reduction of β-nitrostyrene with lithium aluminum hydride .Molecular Structure Analysis

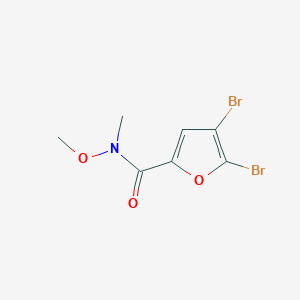

The molecular formula of “[2-(2-Phenylethyl)phenyl]amine hydrochloride” is C14H15N HCl, and its molecular weight is 233.74 .Chemical Reactions Analysis

2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines .Physical And Chemical Properties Analysis

2-Phenylethylamine is a water-soluble amine with a fishy odor . The melting point of 2-Phenylethylamine hydrochloride is 220-222 °C .Aplicaciones Científicas De Investigación

Química Medicinal: Desarrollo de Ligandos

[2-(2-Feniletil)fenil]amina clorhidrato: sirve como un andamiaje clave en el desarrollo de ligandos que se dirigen a varios receptores y enzimas. Su motivo estructural se encuentra en muchos compuestos bioactivos, incluidas las catecolaminas endógenas como la dopamina, que son cruciales para la comunicación neuronal . Los investigadores utilizan este compuesto para diseñar ligandos que puedan unirse selectivamente a receptores como los adrenorreceptores, los receptores de dopamina y otros, lo que podría conducir a nuevos agentes terapéuticos.

Investigación de Proteómica

Este compuesto se utiliza en proteómica para estudiar las interacciones y funciones de las proteínas. Puede actuar como una sonda bioquímica para comprender la afinidad de unión y la selectividad de las proteínas, lo cual es esencial para dilucidar las vías biológicas e identificar posibles objetivos farmacológicos .

Estudios de Neurotransmisión

Debido a su similitud con los neurotransmisores naturales, This compound se utiliza para estudiar la neurotransmisión de monoaminas. Ayuda a comprender el papel del receptor 1 asociado a la traza de amina (TAAR1) y el transportador vesicular de monoaminas 2 (VMAT2) en el cerebro, que son importantes para la regulación del estado de ánimo y las respuestas al estrés .

Investigación de Alcaloides Sintéticos

Los investigadores están interesados en este compuesto por su papel en la síntesis de alcaloides complejos. Estos alcaloides sintéticos tienen aplicaciones que van desde la química medicinal hasta el estudio de las vías biosintéticas naturales .

Condiciones Relacionadas con el Abuso de Drogas

El motivo estructural de This compound también se encuentra en varias “drogas de diseño” y sustancias recreativas. Estudiar este compuesto ayuda a comprender los efectos farmacológicos y los riesgos potenciales asociados con el abuso de drogas .

Detección de Compuestos Bioactivos

En la búsqueda de nuevos agentes terapéuticos, este compuesto se utiliza en la detección de moléculas bioactivas. Su estructura de fenetilamina es una característica común en muchos compuestos con actividad biológica significativa, lo que la convierte en una herramienta valiosa en la investigación de química medicinal .

Mecanismo De Acción

Target of Action

It is known that 2-phenylethylamines, a group to which this compound belongs, interact with various receptors such as adrenoceptors, dopamine receptors, and others . These receptors play crucial roles in various physiological processes, including mood regulation, stress response, and voluntary movement .

Mode of Action

Phenethylamines, in general, are known to interact with their targets, causing changes in cellular signaling . For instance, they can release norepinephrine and dopamine, neurotransmitters that play a central role in mood regulation and stress response .

Biochemical Pathways

For example, they can induce acetylcholine release via a glutamate-mediated mechanism . They also bind to the human trace amine-associated receptor 1 (hTAAR1) as an agonist , affecting the signaling pathways associated with this receptor.

Result of Action

Given its similarity to phenethylamines, it may influence cellular signaling by interacting with various receptors and affecting neurotransmitter release .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

[2-(2-Phenylethyl)phenyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase enzymes, which are responsible for the oxidative deamination of monoamines . This interaction is crucial as it influences the levels of neurotransmitters in the brain. Additionally, [2-(2-Phenylethyl)phenyl]amine hydrochloride can bind to trace amine-associated receptors, affecting monoamine neurotransmission .

Cellular Effects

The effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of trace amine-associated receptor 1, which plays a role in regulating monoamine turnover . This modulation can lead to changes in gene expression and impact cellular metabolism by altering the levels of key neurotransmitters .

Molecular Mechanism

At the molecular level, [2-(2-Phenylethyl)phenyl]amine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as monoamine oxidase, leading to changes in neurotransmitter levels . Additionally, it can bind to trace amine-associated receptors, influencing monoamine neurotransmission and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have observed changes in cellular responses over extended periods, indicating potential long-term impacts .

Dosage Effects in Animal Models

The effects of [2-(2-Phenylethyl)phenyl]amine hydrochloride vary with different dosages in animal models. At lower doses, it may have therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function .

Metabolic Pathways

[2-(2-Phenylethyl)phenyl]amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase and aldehyde dehydrogenase, which play roles in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites in the body .

Transport and Distribution

The transport and distribution of [2-(2-Phenylethyl)phenyl]amine hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can impact its overall activity and function within the body .

Subcellular Localization

The subcellular localization of [2-(2-Phenylethyl)phenyl]amine hydrochloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules within the cell .

Propiedades

IUPAC Name |

2-(2-phenylethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVAJMCXGSVLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

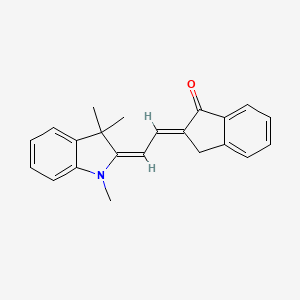

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)

![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)

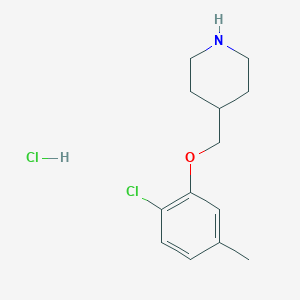

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)